Pirogliride
Overview
Description
Preparation Methods
The synthesis of pirogliride involves several steps, starting with the preparation of the pyrrolidine carboximidamide derivative. The synthetic route typically includes:
Step 1: Formation of the pyrrolidine ring.
Step 2: Introduction of the phenyl group.
Step 3: Formation of the carboximidamide group.
The reaction conditions often involve the use of specific catalysts and solvents to ensure the desired product is obtained with high purity and yield . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Chemical Reactions Analysis
Pirogliride undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions, leading to the formation of various oxidation products.
Reduction: Reduction reactions can modify the functional groups within this compound, altering its chemical properties.
Substitution: this compound can undergo substitution reactions, where one functional group is replaced by another.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Pirogliride has been extensively studied for its applications in various fields:
Chemistry: Used as a model compound to study glucose metabolism and insulin secretion mechanisms.
Biology: Investigated for its effects on pancreatic β-cells and glucose utilization.
Medicine: Potential therapeutic agent for diabetes treatment, particularly in patients with impaired insulin secretion.
Industry: May be used in the development of new hypoglycemic drugs and related pharmaceutical products
Mechanism of Action
Pirogliride exerts its effects by potentiating glucose-induced insulin secretion from isolated islets. This is accompanied by facilitated glucose metabolism . The compound partially prevents the inhibitory effects of mannoheptulose on glucose-induced secretion and utilization . The exact molecular targets and pathways involved include the modulation of glucose metabolism and insulin secretion pathways .
Comparison with Similar Compounds
Pirogliride is unique compared to other hypoglycemic agents like sulfonylureas and biguanides. Unlike sulfonylureas, this compound does not increase peripheral plasma insulin levels in fasted dogs . Similar compounds include:
Sulfonylureas: Known for stimulating insulin secretion but with different mechanisms.
Biguanides: Primarily reduce hepatic glucose production and increase insulin sensitivity.
This compound’s distinct mechanism and structural differences make it a valuable compound for further research and potential therapeutic applications.
Properties
CAS No. |
62625-18-7 |
---|---|
Molecular Formula |
C16H22N4 |
Molecular Weight |
270.37 g/mol |
IUPAC Name |
N-(1-methylpyrrolidin-2-ylidene)-N'-phenylpyrrolidine-1-carboximidamide |
InChI |
InChI=1S/C16H22N4/c1-19-11-7-10-15(19)18-16(20-12-5-6-13-20)17-14-8-3-2-4-9-14/h2-4,8-9H,5-7,10-13H2,1H3 |
InChI Key |
UFJFKQGRZLHOBO-UHFFFAOYSA-N |
SMILES |
CN1CCCC1=NC(=NC2=CC=CC=C2)N3CCCC3 |
Canonical SMILES |
CN1CCCC1=NC(=NC2=CC=CC=C2)N3CCCC3 |
Synonyms |
McN 3495 pirogliride pirogliride tartrate |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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